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Introduction

Candida auris has emerged as a formidable global health threat, primarily due to its propensity
for causing healthcare-associated outbreaks, its high mortality rates, and its frequent resistance
to multiple classes of antifungal drugs.[1][2][3] The urgent need for novel therapeutics with
unigue mechanisms of action is critical to address the challenge of multidrug-resistant (MDR)
and pan-resistant C. auris infections.[4][5] Fosmanogepix (formerly APX001) is a first-in-class
antifungal agent that presents a promising new avenue for treatment.[6][7] It is a water-soluble
N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to
its active moiety, manogepix (MGX, formerly APX001A).[2][7][8][9] This guide provides a
comprehensive technical overview of the antifungal activity of fosmanogepix against C. auris,
focusing on its mechanism of action, in vitro potency, and in vivo efficacy, supported by detailed
experimental protocols and quantitative data.

Mechanism of Action: Inhibition of Gwtl

Manogepix employs a novel mechanism of action by targeting the fungal enzyme
glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1).[2][7][9][10] Gwt1 is a
highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of
glucosaminyl-phosphatidylinositol (GIcN-Pl), a critical early step in the
glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[7]
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GPI anchors are complex glycolipids that tether a wide variety of proteins to the fungal cell wall.
These GPIl-anchored proteins are crucial for cell wall integrity, morphogenesis, adhesion, and
biofilm formation.[9][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization
of these essential proteins, leading to severe defects in fungal cell growth and viability.[7][9]
Importantly, manogepix is highly selective for the fungal Gwtl and does not inhibit the closest
human homolog, PIGW, ensuring a targeted antifungal effect with minimal off-target activity.[4]
[10]
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Caption: Mechanism of action of fosmanogepix against Candida auris.

In Vitro Activity

Manogepix has demonstrated potent and broad-spectrum in vitro activity against a large
number of C. auris isolates, including those resistant to azoles, echinocandins, and
amphotericin B.[2][4][5] Multiple surveillance studies have consistently shown manogepix to be
the most active agent against C. auris when compared to other standard antifungals.[2][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal's in vitro
potency. The tables below summarize the MIC data for manogepix against C. auris from
various studies, determined using the Clinical and Laboratory Standards Institute (CLSI) M27
reference methodology.

| Table 1: Manogepix (MGX) In Vitro Activity Against C. auris Isolates (CLSI) | | :--- | i | :--- | :--
- | :---| :--- | | Study / Isolate Collection | No. of Isolates | MICso (ug/mL) | MICoo (ug/mL) | MIC
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Range (ug/mL) | Reference | | New York Outbreak | 200 | 0.03 | 0.03 | 0.004 - 0.06 |[4][5] | |
Global Collection | 122 | 0.008 | 0.03 | 0.001 - 0.25 |[11] | | Phase 2 Clinical Trial | 9 | - | - | 0.008
- 0.015|[2][12] | | Pan-Resistant Isolates | 6 | - | - | 0.008 - 0.015 |[4][5][13][14] |

| Table 2: Comparative In Vitro Activity (MICoo, ug/mL) Against 200 NY C. auris Isolates | | :--- |
:--- | | Antifungal Agent | MICoo (ug/mL) | | Manogepix | 0.03 | | Anidulafungin | 0.25 | |
Micafungin | 0.25 | | Caspofungin | 1 | | Voriconazole | 1 | | Isavuconazole | 2 | | Posaconazole |
2 | | Itraconazole | 2 | | Amphotericin B | 2 | | Fluconazole | >64 | | Data sourced from Pfaller et
al., 2021.[4] |

As shown, manogepix was 8- to 32-fold more active than the echinocandins and 16- to 64-fold
more active than the azoles against the New York outbreak isolates.[4][5] Crucially, its activity is
retained against pan-resistant strains.[4][5]

Experimental Protocol: Broth Microdilution MIC Testing
(CLSI M27)

The in vitro susceptibility data presented were generated following the Clinical and Laboratory
Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility
testing of yeasts.[15][16][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of manogepix against C.
auris isolates.

Materials:

Manogepix analytical powder

96-well microtiter plates

RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with
MOPS buffer

C. auris isolates

Spectrophotometer
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¢ Sterile saline or water
¢ 0.5 McFarland standard
Procedure:

e Drug Preparation: A stock solution of manogepix is prepared and serially diluted in RPMI
medium to achieve final concentrations typically ranging from 0.001 to 1 pg/mL in the
microtiter plates.

e Inoculum Preparation:C. auris is subcultured on a solid medium (e.g., Sabouraud Dextrose
Agar) for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to
match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve
a final inoculum concentration of 0.5 x 103 to 2.5 x 108 cells/mL in the test wells.

o Plate Inoculation: Each well of the microtiter plate, containing 100 pL of the serially diluted
drug, is inoculated with 100 uL of the standardized fungal suspension. A growth control well
(no drug) and a sterility control well (no inoculum) are included.

e |ncubation: Plates are incubated at 35°C for 24 hours.

» Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that
causes a significant diminution (typically 250%) of growth compared to the growth control
well. This is usually assessed visually or with a spectrophotometer.
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Caption: Experimental workflow for CLSI M27 broth microdilution testing.

In Vivo Efficacy

The potent in vitro activity of fosmanogepix translates to significant efficacy in animal models
of invasive candidiasis caused by C. auris.[6][7] Studies have consistently demonstrated that
fosmanogepix treatment leads to improved survival and a significant reduction in fungal

burden in key target organs.[1][3][19][20]
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Quantitative Efficacy Data

A key study evaluated fosmanogepix in a neutropenic murine model of disseminated C. auris
candidiasis, with therapy delayed for 24 hours post-infection to better simulate a clinical
scenario.[1][3][19]

| Table 3: In Vivo Efficacy of Fosmanogepix in a Murine Model of C. auris Infection | | :--- | :--- |
:--- | :--- | | Treatment Group (Dose) | Median Survival (Days) | % Survival at Day 21 | Kidney
Fungal Burden (logio CFU/g) | | Vehicle Control | 5] 10% | 5.61 | | Fluconazole (20 mg/kg QD) |
5]10% | 4.91 | | Caspofungin (10 mg/kg QD) | >21 | 90% | 3.41 | | Fosmanogepix (104 mg/kg
TID) | >21 | 90% | 4.30 | | Fosmanogepix (130 mg/kg TID) | >21 | 100% | 4.11 | |
Fosmanogepix (260 mg/kg BID) | >21 | 100% | 3.86 | | Data from Wiederhold et al., 2019.[1]
[21]

All fosmanogepix dosing regimens significantly improved survival compared to the vehicle
control.[1][19][20] The highest dose (260 mg/kg BID) also achieved a significant reduction in
kidney fungal burden compared to the control group.[1][21] These results highlight the in vivo
potency of fosmanogepix against a fluconazole-resistant C. auris strain.[1][20]

Experimental Protocol: Murine Model of Disseminated
Candidiasis

Objective: To evaluate the in vivo efficacy of fosmanogepix in treating a systemic C. auris
infection in mice.

Model: Neutropenic murine model of invasive candidiasis.

Materials:

Outbred mice (e.g., ICR)

Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate)

Fluconazole-resistant C. auris strain

Fosmanogepix, vehicle control, and comparator antifungals
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» Sterile saline
» Materials for intravenous injection and organ harvesting
Procedure:

e Immunosuppression: Mice are rendered neutropenic through the administration of cytotoxic
agents like cyclophosphamide and cortisone acetate to make them susceptible to systemic
fungal infection.

« Infection: A standardized inoculum of a fluconazole-resistant C. auris strain (e.g., 5 x 10°
cells/mouse) is injected intravenously via the lateral tail vein to establish a disseminated
infection.[1]

o Treatment Initiation: Therapy is initiated 24 hours post-infection.[1][19][20] Mice are
randomized into groups to receive:

o Vehicle control (e.g., D5W)

o Fosmanogepix (e.g., 104, 130, or 260 mg/kg) administered intraperitoneally or orally.[1]
[19][20]

o Comparator antifungals (e.qg., fluconazole, caspofungin).[1][19][20]
o Treatment Duration: Dosing continues for a set period, typically 7 days.[1][19][20]
e Endpoint Assessment:

o Survival: A cohort of mice is monitored for 21 days (or until moribund) to assess
differences in survival rates between treatment groups.[1][19]

o Fungal Burden: A separate cohort of mice is euthanized after the 7-day treatment period
(on day 8).[1][19][20] Kidneys and brains are aseptically harvested, homogenized, and
plated on solid media to quantify the fungal load (CFU/gram of tissue).[1][19][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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